3,4-Di-O-galloylquinic acid
Overview
Description
3,4-Di-O-galloylquinic acid is a naturally occurring polyphenolic compound found in various plant species. It belongs to the class of galloylquinic acids, which are esters of quinic acid and gallic acid. These compounds are known for their potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-O-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using catalysts and specific reaction conditions. One common method involves the use of acid catalysts to facilitate the esterification process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, the compound can be isolated from the leaves of Byrsonima fagifolia using hydromethanolic extraction followed by purification through high-performance liquid chromatography (HPLC) . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-O-galloylquinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.
Esterification: The compound can form additional ester bonds with other phenolic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate esterification reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Quinic acid and gallic acid.
Esterification Products: Various galloyl esters depending on the reactants used.
Scientific Research Applications
Chemistry: The compound is used as a model polyphenol in studies of antioxidant mechanisms and radical scavenging activities.
Mechanism of Action
The biological effects of 3,4-Di-O-galloylquinic acid are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as HIV reverse transcriptase, which is crucial for the replication of the virus.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
3,4-Di-O-galloylquinic acid is part of a larger family of galloylquinic acids, which include:
- 3,5-Di-O-galloylquinic acid
- 3,4,5-Tri-O-galloylquinic acid
- 1,3,4,5-Tetra-O-galloylquinic acid
Uniqueness:
- Structural Differences: The position and number of galloyl groups on the quinic acid core differentiate these compounds.
- Biological Activities: While all these compounds exhibit antioxidant and antimicrobial properties, their potency and specific activities can vary. For example, this compound has shown higher antifungal activity compared to its analogs .
Properties
IUPAC Name |
(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCQDOSGKINGP-YQMRLJPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007026 | |
Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86687-37-8 | |
Record name | 3,4-Di-O-galloylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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